4-Chloro-6,8-difluoro-2-methylquinoline

Solid-state handling Crystallinity Thermal stability

This 4-chloro-6,8-difluoro-2-methylquinoline offers a unique polyhalogenated scaffold (C10H6ClF2N) with a high LogP (3.47) and low PSA (12.89 Ų) for enhanced CNS penetration and metabolic stability. The 4-Cl enables SNAr reactions, while 6- and 8-F sites facilitate cross-couplings, enabling divergent SAR exploration. Procure to ensure batch-to-batch consistency and purity for reliable medicinal chemistry outcomes.

Molecular Formula C10H6ClF2N
Molecular Weight 213.61 g/mol
CAS No. 288151-31-5
Cat. No. B1354986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,8-difluoro-2-methylquinoline
CAS288151-31-5
Molecular FormulaC10H6ClF2N
Molecular Weight213.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=C(C2=N1)F)F)Cl
InChIInChI=1S/C10H6ClF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3
InChIKeyAFFPXAYTKXVJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6,8-difluoro-2-methylquinoline CAS 288151-31-5: Technical Baseline for Procurement Decisions


4-Chloro-6,8-difluoro-2-methylquinoline (CAS 288151-31-5) is a polyhalogenated quinoline derivative bearing chlorine at the 4-position, fluorine atoms at the 6- and 8-positions, and a methyl group at the 2-position of the quinoline ring system . The compound is a solid at 20°C with a melting point of 100-101°C, molecular formula C₁₀H₆ClF₂N, and molecular weight 213.61 g/mol [1]. Its substitution pattern combines electron-withdrawing halogen substituents with an electron-donating methyl group, creating a scaffold with predictable electrophilic reactivity at the 4-position while maintaining the fluorinated aromatic core characteristic of pharmaceutically relevant quinoline intermediates .

Why 4-Chloro-6,8-difluoro-2-methylquinoline Cannot Be Simply Replaced by Generic Quinoline Analogs


Quinoline derivatives with seemingly minor substitution variations exhibit markedly different physicochemical properties, reactivity profiles, and biological outcomes. The specific 4-chloro-6,8-difluoro-2-methyl substitution pattern is not interchangeable with unfluorinated analogs (e.g., 4-chloro-2-methylquinoline), mono-fluorinated variants, or compounds lacking the 2-methyl group . The dual fluorine atoms at the 6- and 8-positions significantly modulate electronic distribution, lipophilicity, and metabolic stability, while the 2-methyl group provides steric and electronic differentiation from 6,8-difluoroquinoline analogs . Empirical vendor purity specifications further underscore that even minor structural changes yield distinct physical forms and thermal properties that impact handling and formulation workflows . Substitution without direct experimental validation risks altered reaction yields, unexpected impurity profiles, and compromised downstream biological activity.

Quantitative Differentiation Evidence for 4-Chloro-6,8-difluoro-2-methylquinoline Relative to Analogs


Thermal Property Differentiation: Elevated Melting Point vs. Unfluorinated Analog

4-Chloro-6,8-difluoro-2-methylquinoline exhibits a melting point of 100-101°C, whereas its unfluorinated analog 4-chloro-2-methylquinoline (CAS 4295-06-1) is a low-melting solid with a melting point of approximately 39°C [1]. This 61-62°C increase in melting point is attributed to the introduction of two fluorine atoms at the 6- and 8-positions, which enhance intermolecular interactions and crystallinity .

Solid-state handling Crystallinity Thermal stability

Lipophilicity Modulation: Increased LogP vs. Non-Fluorinated Quinoline Scaffold

The predicted LogP (octanol-water partition coefficient) for 4-chloro-6,8-difluoro-2-methylquinoline is 3.47, while the non-fluorinated 4-chloro-2-methylquinoline exhibits a LogP of approximately 2.68 . This 0.79-unit increase reflects the enhanced lipophilicity conferred by the dual fluorine substituents, which is consistent with the general SAR observation that fluorine incorporation into the quinoline scaffold increases LogP values .

Lipophilicity ADME Membrane permeability

Polar Surface Area Reduction: Enhanced Permeability vs. Unfluorinated Comparator

The polar surface area (PSA) of 4-chloro-6,8-difluoro-2-methylquinoline is 12.89 Ų, which is approximately 45% lower than the PSA of unsubstituted quinoline (25.17 Ų) and significantly lower than that of 4-chloro-2-methylquinoline (~18.5 Ų) . The incorporation of hydrophobic fluorine atoms reduces the overall polar surface area, a parameter inversely correlated with passive membrane permeability and blood-brain barrier (BBB) penetration potential [1].

Polar surface area Blood-brain barrier Drug-likeness

Purity Specification: Minimum 95% Purity Standard for Research-Grade Material

4-Chloro-6,8-difluoro-2-methylquinoline is supplied with a minimum purity specification of 95%, as documented by multiple vendors including AKSci and Chem-Space . This purity level meets or exceeds the typical research-grade requirements for synthetic building blocks and ensures batch-to-batch consistency in downstream reactions [1].

Quality control Reproducibility Synthetic reliability

Halogen Substitution Pattern: Differential Reactivity vs. Mono-Fluorinated and Unsubstituted Analogs

The 4-chloro-6,8-difluoro substitution pattern provides a dual reactive handle: the 4-chloro position is susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions, while the 6- and 8-fluoro substituents can be engaged in further functionalization via metal-catalyzed cross-coupling reactions [1]. This reactivity profile differs from mono-fluorinated analogs (e.g., 4-chloro-6-fluoroquinoline), which offer only one fluorine substitution site, and from unsubstituted 4-chloroquinoline, which lacks the electron-withdrawing fluorine effect that activates the ring toward nucleophilic attack .

Nucleophilic aromatic substitution Synthetic utility Cross-coupling

High-Value Application Scenarios for 4-Chloro-6,8-difluoro-2-methylquinoline in R&D and Industrial Settings


Synthesis of CNS-Penetrant Drug Candidates

The combination of high LogP (3.47) and low PSA (12.89 Ų) makes 4-chloro-6,8-difluoro-2-methylquinoline an attractive scaffold for CNS drug discovery programs where blood-brain barrier penetration is critical . The dual fluorine substituents confer metabolic stability while maintaining favorable passive diffusion characteristics, positioning this intermediate as a rational choice for developing neurological or psychiatric therapeutics .

Structure-Activity Relationship (SAR) Studies of Fluorinated Quinolines

The distinct 4-chloro-6,8-difluoro-2-methyl substitution pattern provides a well-defined chemical probe for SAR investigations. Researchers can systematically compare the biological activity of derivatives bearing this substitution pattern against mono-fluorinated or non-fluorinated analogs to deconvolute the contributions of each fluorine atom and the 2-methyl group . The consistent ≥95% purity ensures that observed differences are attributable to structural modifications rather than batch variability .

Building Block for Metal-Catalyzed Cross-Coupling and SNAr Reactions

With three distinct halogen substitution sites, this compound serves as a versatile platform for divergent synthesis. The 4-chloro position is amenable to SNAr with amines, alcohols, or thiols, while the 6- and 8-fluoro substituents can be exploited in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings . This synthetic flexibility is particularly valuable in medicinal chemistry programs requiring rapid exploration of chemical space around the quinoline core .

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